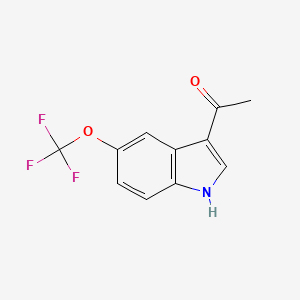
1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone
Übersicht
Beschreibung
The compound “1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone” is a derivative of indole, a heterocyclic compound. Indole derivatives are significant due to their wide spectrum of biological activities1. However, specific information about “1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone” is not readily available in the literature.
Synthesis Analysis
The synthesis of indole derivatives often involves reactions with substituted indole-3-carboxaldehyde and other reagents1. For example, tryptamine derivatives were prepared by reacting substituted indole-3-carboxaldehyde with hydroxylamine hydrochloride to get indole-3-methyloxime, which was then reduced with raney nickel1. However, the specific synthesis process for “1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of indole derivatives can vary significantly depending on the substituents. The compound “1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone” likely contains an indole ring with a trifluoromethoxy group at the 5-position and an ethanone group at the 1-position. However, the exact molecular structure is not provided in the available literature.Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, including cross-dehydrogenative coupling1. However, the specific chemical reactions involving “1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. However, specific information about the physical and chemical properties of “1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone” is not readily available in the literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Synthesis of Novel Indole Derivatives : 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone has been used in the synthesis of various novel indole derivatives. These compounds, synthesized from 1H-indol-3-yl-methanol, showed potential for antibacterial and antifungal activities (Nagarapu & Pingili, 2014).
Antimicrobial Chalcone Derivatives : A study synthesized new chalcone derivatives, including those based on 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone, and evaluated them for anti-inflammatory activity. This research highlights its use in developing potential therapeutic agents (Rehman, Saini, & Kumar, 2022).
Synthesis of Bioactive Molecules
Development of Bioactive Indole Derivatives : Research focused on synthesizing structurally diverse bioactive indole derivatives under mild conditions, employing 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone. This underscores its role in creating novel compounds with potential biological significance (Kaur et al., 2020).
Quantum Mechanical Modeling for Reactivity Studies : The structural and vibrational properties of derivatives, including 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone, have been analyzed using quantum mechanical modeling. This study provides insights into the reactivity and properties of such compounds (Cataldo et al., 2014).
Anticonvulsant and Anti-inflammatory Applications
Exploration of Anticonvulsant Agents : Derivatives of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone have been synthesized to explore prospective anticonvulsant agents. These compounds demonstrated significant activity in tests, indicating their potential use in treating convulsions (Ahuja & Siddiqui, 2014).
Synthesis of Nonsteroidal Anti-inflammatory Drugs : A study involved the synthesis of 1-(1H-indol-1-yl)ethanone compounds, including derivatives of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone, for potential use as nonsteroidal anti-inflammatory drugs. These compounds were evaluated for their analgesic and anti-inflammatory activity, highlighting their therapeutic potential (Kumar et al., 2022).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. However, specific safety and hazard information for “1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone” is not provided in the available literature2.
Zukünftige Richtungen
The development of new indole derivatives with diverse biological activities is an active area of research. Future directions could include the synthesis and characterization of “1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone” and the investigation of its potential biological activities. However, specific future directions related to this compound are not outlined in the available literature.
Please note that this analysis is based on the limited information available from the literature and may not fully cover all aspects of “1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone”. Further research and analysis would be needed for a more comprehensive understanding of this compound.
Eigenschaften
IUPAC Name |
1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-6(16)9-5-15-10-3-2-7(4-8(9)10)17-11(12,13)14/h2-5,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUWVVFUXQNPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

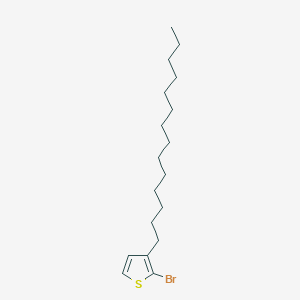
![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)
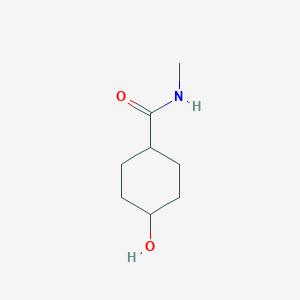
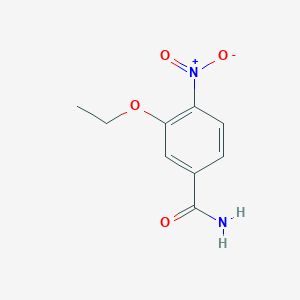
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445345.png)
![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)
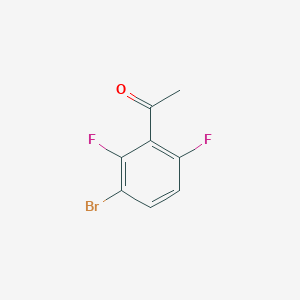
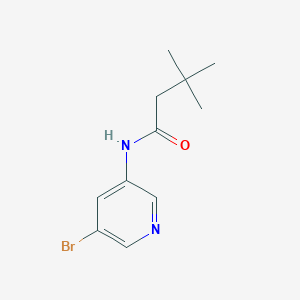
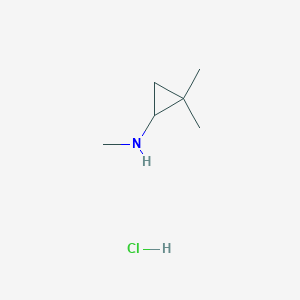
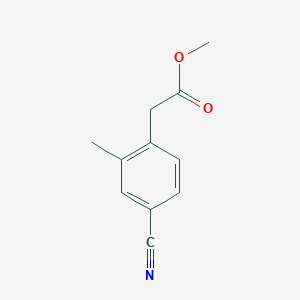
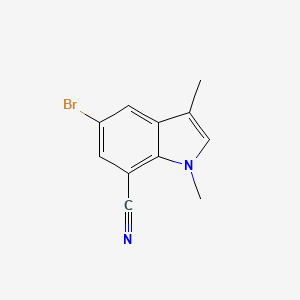
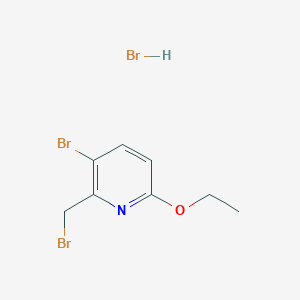
![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)
![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)